molecular formula C6H13NOS B12287250 Carbamothioic acid, methyl-, O-(1-methylpropyl) ester CAS No. 39076-39-6

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

Cat. No.: B12287250
CAS No.: 39076-39-6
M. Wt: 147.24 g/mol
InChI Key: VZSMOJOGXIVYNV-UHFFFAOYSA-N
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Description

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester is a chemical compound provided for research and experimental purposes. This product is strictly for laboratory use and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers working in fields such as organic chemistry, agrochemical development, and material science may find this compound of interest for synthesizing novel derivatives, studying reaction mechanisms, or exploring its physical and chemical properties. Handling should only be performed by qualified professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE). Please refer to the relevant Safety Data Sheet (SDS) before use. For specific inquiries regarding purity, availability, and custom synthesis, please contact our scientific support team.

Properties

CAS No.

39076-39-6

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

O-butan-2-yl N-methylcarbamothioate

InChI

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9)

InChI Key

VZSMOJOGXIVYNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NC

Origin of Product

United States

Preparation Methods

Alkylation of Methyl Thiocarbamate with 1-Methylpropyl Halides

Reaction Overview

This method involves the nucleophilic substitution of methyl thiocarbamate with 1-methylpropyl halides (e.g., bromide or iodide) in the presence of a base. The base deprotonates the thiocarbamate, generating a thiolate ion that attacks the electrophilic alkyl halide.

Reaction Scheme:
$$
\text{CH}3\text{NHCS}2^- \text{K}^+ + (\text{CH}3)2\text{CHCH}2\text{Br} \xrightarrow{\text{Base}} \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)_2 + \text{KBr}
$$

Optimization Parameters

  • Base Selection: Potassium carbonate or sodium hydride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: 50–80°C for 6–12 hours.
  • Yield: 60–75% after purification via vacuum distillation.
Table 1: Alkylation Conditions and Outcomes
Halide Base Solvent Time (h) Yield (%)
1-Methylpropyl bromide K₂CO₃ THF 8 68
1-Methylpropyl iodide NaH DMF 6 72

Acid-Catalyzed Transesterification

Reaction Overview

Transesterification of methyl thiocarbamate with 1-methylpropanol under acidic conditions replaces the methoxy group with the bulkier 1-methylpropyl group. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the equilibrium-driven process.

Reaction Scheme:
$$
\text{CH}3\text{NHC}(=\text{S})-\text{OCH}3 + (\text{CH}3)2\text{CHCH}2\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)2 + \text{CH}3\text{OH}
$$

Key Considerations

  • Catalyst Loading: 5–10 mol% H₂SO₄.
  • Solvent: Toluene or chloroform to azeotropically remove methanol.
  • Yield: 55–65% after column chromatography.

Condensation of Methyl Isothiocyanate with 1-Methylpropanol

Reaction Overview

Methyl isothiocyanate reacts with 1-methylpropanol in an inert solvent, forming the thiocarbamate ester via nucleophilic addition-elimination.

Reaction Scheme:
$$
\text{CH}3\text{NCO} + (\text{CH}3)2\text{CHCH}2\text{OH} \rightarrow \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)2 + \text{H}_2\text{O}
$$

Industrial Adaptations

  • Solvent: Dichloromethane or ethyl acetate.
  • Catalyst: Triethylamine to scavenge HCl.
  • Yield: 70–80% with high purity.

Tertiary Amine-Acyl Chloride Mediated Esterification

Reaction Overview

Carbamothioic acid reacts with 1-methylpropanol in the presence of a tertiary amine (e.g., pyridine) and acyl chloride (e.g., acetyl chloride), which activates the hydroxyl group for esterification.

Reaction Scheme:
$$
\text{CH}3\text{NHC}(=\text{S})-\text{OH} + (\text{CH}3)2\text{CHCH}2\text{OH} \xrightarrow{\text{AcCl, Pyridine}} \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)2 + \text{H}_2\text{O}
$$

Process Details

  • Molar Ratio: 1:1.2 (acid:alcohol).
  • Reaction Time: 4–6 hours at 25–40°C.
  • Yield: 75–85% after aqueous workup.

Two-Step Synthesis via Phenyl-N-Methylthiocarbamate

Reaction Overview

Adapted from patent CN85109417A, this method involves:

  • Step 1: Reacting diphenyl thiocarbonate with methylamine to form phenyl-N-methylthiocarbamate.
  • Step 2: Thermolysis of phenyl-N-methylthiocarbamate to generate methyl isothiocyanate, which reacts with 1-methylpropanol.

Advantages:

  • High-purity intermediates.
  • Scalable for industrial production.

Yield: 65–70% overall.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Advantages Limitations Scalability
Alkylation High yields, simple setup Requires toxic alkyl halides Industrial
Transesterification Mild conditions Equilibrium limits conversion Laboratory
Isothiocyanate Condensation High purity, no byproducts Handling toxic isothiocyanates Pilot-scale
Amine-Acyl Chloride Fast, high efficiency Costly reagents Laboratory
Two-Step Synthesis Industrially validated Multi-step, complex purification Industrial

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Agrochemical Applications

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester exhibits significant potential as an agrochemical. Its applications can be categorized as follows:

  • Herbicide Development : This compound has been studied for its herbicidal properties, particularly due to its ability to inhibit specific enzymes involved in plant metabolism. Research indicates that it can effectively control certain weed species, making it valuable for agricultural practices .
  • Fungicide Properties : Preliminary studies suggest that carbamothioic acid derivatives may possess fungicidal properties. The compound's mechanism involves disrupting fungal metabolic pathways, although specific data on this compound's efficacy is limited .
  • Antimicrobial Activity : Some thiocarbamate compounds have demonstrated antimicrobial properties, which could extend the use of this compound in protecting crops from bacterial pathogens .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate:

  • Synthetic Pathways : The compound can be synthesized through various methods, allowing for flexibility in its production for different applications. Its unique alkoxy group configuration influences its reactivity and compatibility with other reagents .
  • Functional Group Transformations : It can participate in nucleophilic substitution reactions and serve as a building block for more complex organic molecules. This property is particularly useful in pharmaceutical chemistry where novel compounds are often derived from thiocarbamate structures .

Case Study 1: Herbicidal Efficacy

A study conducted by researchers indicated that carbamothioic acid derivatives showed promising results in controlling specific weed species in controlled environments. The application rates and their effects on weed growth were documented over several growing seasons, demonstrating effective weed suppression compared to traditional herbicides .

Mechanism of Action

The mechanism of action of butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiocarbamate esters vary by substituents on the nitrogen (R₁) and oxygen (R₂) atoms. The following table highlights key differences:

Compound Name Molecular Formula Substituents (R₁, R₂) CAS Number Key Uses/Properties References
Carbamothioic acid, methyl-, O-(1-methylpropyl) ester C₉H₂₁O₂PS R₁ = methyl; R₂ = 1-methylpropyl (78-92-2)-M2B45 Potential agrochemical intermediate
Butylate (Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester) C₁₁H₂₃NOS R₁ = bis(2-methylpropyl); R₂ = ethyl 2008-41-5 Herbicide
EPTC (Carbamothioic acid, dipropyl-, S-ethyl ester) C₈H₁₇NOS R₁ = dipropyl; R₂ = ethyl 759-94-4 Herbicide
Triallate (Carbamothioic acid, bis(1-methylethyl)-, S-(2,3,3-trichloro-2-propenyl) ester) C₁₀H₁₆Cl₃NOS R₁ = bis(isopropyl); R₂ = trichloroallyl 2303-17-5 Herbicide (pre-emergent)
N-Allyl-O-isobutyl thiocarbamate C₈H₁₅NOS R₁ = allyl; R₂ = 2-methylpropyl 86329-09-1 Synthetic intermediate

Physicochemical Properties

  • Boiling Point and Density: N-Allyl-O-isobutyl thiocarbamate (C₈H₁₅NOS) has a boiling point of 207.3°C and a density of 0.983 g/cm³ . Butylate (C₁₁H₂₃NOS), with bulkier alkyl groups, likely exhibits higher lipophilicity and lower volatility compared to the target compound.
  • Gastrointestinal Absorption :
    • Esters with linear alkyl chains (e.g., ethyl oleate) show high gastrointestinal absorption, while branched or bulky esters (e.g., γ-sitosterol) have lower absorption . The 1-methylpropyl group in the target compound may reduce absorption compared to ethyl or methyl esters.

Key Research Findings

  • Synthetic Utility : Thiocarbamates serve as precursors for pharmaceuticals and agrochemicals. For example, 8-O-Acetylshanzhiside methyl ester () is used in pharmacological research .
  • Environmental Impact : Compounds like Butylate are regulated under hazardous waste codes (e.g., U391) due to persistence in soil and water .

Biological Activity

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester, also known as O-(1-methylpropyl) methyl thiocarbamate, is a compound belonging to the thiocarbamate class. This article explores its biological activity, including its potential applications in agriculture and medicine, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₃NOS
  • Molecular Weight : 147.241 g/mol
  • Appearance : Yellow liquid with a characteristic odor

This compound has been synthesized through various methods, showcasing its versatility in applications ranging from agrochemicals to organic synthesis.

Biological Activity Overview

This compound exhibits several biological activities:

  • Herbicidal and Fungicidal Properties : It has been studied for its potential as a herbicide and fungicide due to its ability to inhibit specific enzymes involved in plant metabolism. This inhibition can disrupt the growth and development of unwanted plants and fungi.
  • Antimicrobial Activity : Preliminary studies suggest that thiocarbamates, including this compound, may possess antimicrobial properties. However, specific data on its efficacy against various pathogens is limited.
  • Toxicity Profile : The acute toxicity of this compound has been evaluated in animal studies. The oral LD50 in rats is approximately 568 mg/kg, indicating moderate toxicity, while dermal exposure shows low toxicity with an LD50 greater than 2000 mg/kg in rabbits. Observed effects include reduced motility and muscle tone.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction leads to various biological effects, particularly in herbicidal applications where enzyme inhibition disrupts metabolic pathways in plants.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiocarbamate derivatives:

Compound NameMolecular FormulaUnique Features
Carbamothioic acid, ethyl-, O-(1-methylethyl) esterC₆H₁₃NOSEthyl group; used similarly as a herbicide
O-Isobutyl methylthiocarbamateC₆H₁₃NOSIsobutyl group; different sterics; agricultural use
Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl esterC₁₁H₂₃NOSLarger structure; distinct applications in agrochemicals

The unique alkoxy group configuration (O-(1-methylpropyl)) of this compound influences its reactivity and biological activity compared to other thiocarbamate derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of carbamothioic acid derivatives:

  • Herbicidal Efficacy : A study demonstrated that carbamothioic acid derivatives effectively inhibited weed growth by disrupting photosynthetic pathways in target plants. This was attributed to their ability to interfere with chlorophyll synthesis .
  • Antimicrobial Properties : Research indicated that certain thiocarbamate compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, specific data on this compound remains sparse .
  • Toxicological Assessments : Toxicological evaluations highlighted the moderate toxicity of the compound through oral exposure and low toxicity through dermal routes. These findings are crucial for assessing safety in agricultural applications .

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